molecular formula C5H9BN2O2 B13470816 (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid

(1,5-dimethyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B13470816
M. Wt: 139.95 g/mol
InChI Key: AYZUZONCEGLYDR-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-pyrazol-3-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with two methyl groups at positions 1 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid typically involves the reaction of 1,5-dimethylpyrazole with a boron-containing reagent. One common method is the reaction of 1,5-dimethylpyrazole with boronic acid or boronic ester under suitable conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,5-dimethyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the boronic acid group to other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.

Scientific Research Applications

(1,5-dimethyl-1H-pyrazol-3-yl)boronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool in biochemical studies.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1,3-dimethyl-1H-pyrazol-5-yl)boronic acid: Similar structure but different substitution pattern on the pyrazole ring.

    (1,5-dimethyl-1H-pyrazol-4-yl)boronic acid: Similar structure with substitution at a different position on the pyrazole ring.

    (1,3,5-trimethyl-1H-pyrazol-4-yl)boronic acid: Contains an additional methyl group compared to (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in various research applications.

Properties

Molecular Formula

C5H9BN2O2

Molecular Weight

139.95 g/mol

IUPAC Name

(1,5-dimethylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C5H9BN2O2/c1-4-3-5(6(9)10)7-8(4)2/h3,9-10H,1-2H3

InChI Key

AYZUZONCEGLYDR-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C(=C1)C)C)(O)O

Origin of Product

United States

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